

Molecular weight and formula of Fmoc-Asn(Trt)-OH

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Compound of Interest

Compound Name: *Fmoc-Asn(Trt)-OH*

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In-Depth Technical Guide: Fmoc-Asn(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-Asn(Trt)-OH** (N α -(9-Fluorenylmethoxycarbonyl)-Ny-trityl-L-asparagine), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, outlines its primary application in preventing common side reactions, and provides standardized experimental protocols for its use.

Core Properties and Specifications

Fmoc-Asn(Trt)-OH is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain amide of asparagine is protected by a trityl (Trt) group. This dual protection scheme is essential for the successful incorporation of asparagine residues into synthetic peptides, particularly under automated SPPS conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Fmoc-Asn(Trt)-OH**.

Property	Value	Citations
Molecular Formula	C ₃₈ H ₃₂ N ₂ O ₅	[1][2]
Molecular Weight	596.67 g/mol	[1]
CAS Number	132388-59-1	[2]
Melting Point	201-204 °C	[1]
Appearance	White to off-white powder	
Purity (HPLC)	≥99.0%	
Solubility	Readily soluble in standard peptide synthesis solvents (e.g., DMF, NMP)	
Optical Rotation [α] _{20/D}	-15.0±1°, c = 1% in methanol	

The Critical Role of the Trityl Protecting Group

The primary challenge in incorporating asparagine into a peptide sequence via SPPS is the dehydration of the side-chain amide during the activation step. This side reaction, particularly prevalent with carbodiimide-based activators, leads to the formation of a β-cyanoalanine residue, resulting in a significant and often difficult-to-remove impurity.

The use of the bulky trityl (Trt) group to protect the side-chain amide of asparagine effectively prevents this dehydration. This protection leads to the synthesis of significantly purer peptides and improves overall yield. The trityl group is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage step from the resin.

Experimental Protocols

The following protocols are standard for the use of **Fmoc-Asn(Trt)-OH** in automated solid-phase peptide synthesis.

Standard Coupling Protocol

- **Resin Swelling:** The solid support resin should be swelled in N,N-Dimethylformamide (DMF) for a minimum of 30 minutes prior to the first coupling step.
- **Fmoc Deprotection:**
 - Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.
 - Drain the reaction vessel.
 - Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.
 - Thoroughly wash the resin with DMF (5-7 cycles).
- **Amino Acid Activation and Coupling:**
 - Prepare a solution of **Fmoc-Asn(Trt)-OH** (4-5 equivalents relative to the resin substitution) in DMF.
 - In a separate vessel, prepare a solution of an activating agent such as HBTU (3.9-4.9 equivalents) and an additive like HOBt (4-5 equivalents) in DMF.
 - Combine the amino acid and activator solutions. Add N,N-Diisopropylethylamine (DIPEA) (8-10 equivalents) and allow for a pre-activation period of 2-5 minutes.
 - Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
 - Allow the coupling reaction to proceed for 45-60 minutes.
- **Washing:** Following the coupling reaction, thoroughly wash the resin with DMF (5-7 cycles) to remove any unreacted reagents and byproducts.

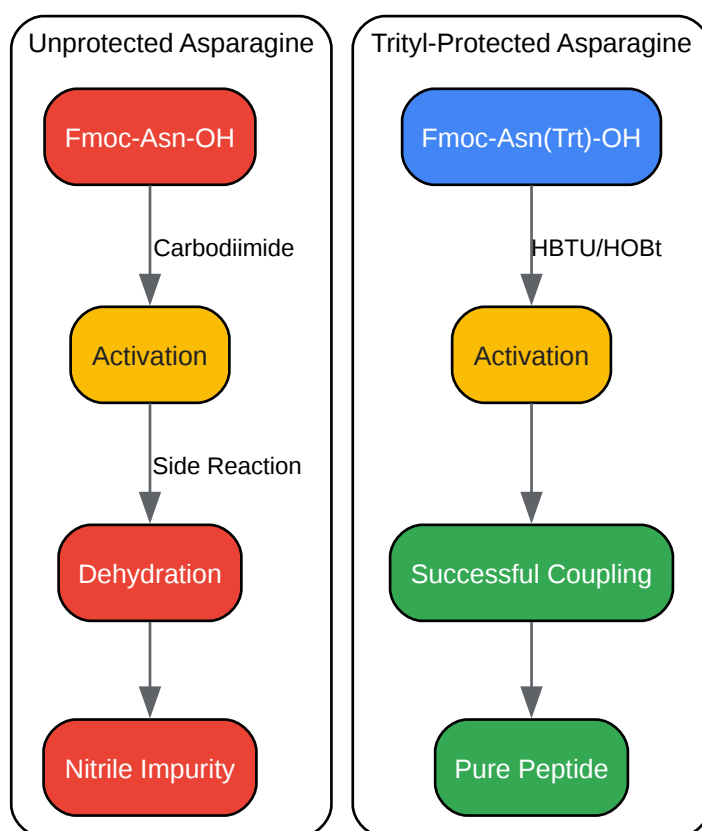
Cleavage and Deprotection

The trityl group is typically removed during the final cleavage of the peptide from the resin using a standard cleavage cocktail containing trifluoroacetic acid (TFA).

- **Standard Cleavage:** A solution of 95% TFA is generally sufficient to remove the Trt group. The reaction is typically complete within 1-3 hours at room temperature.
- **N-terminal Asn(Trt):** If the Asn(Trt) residue is at the N-terminus of the peptide, the deprotection may be slower. In such cases, extending the cleavage time to 2 hours is recommended to ensure complete removal of the trityl group.

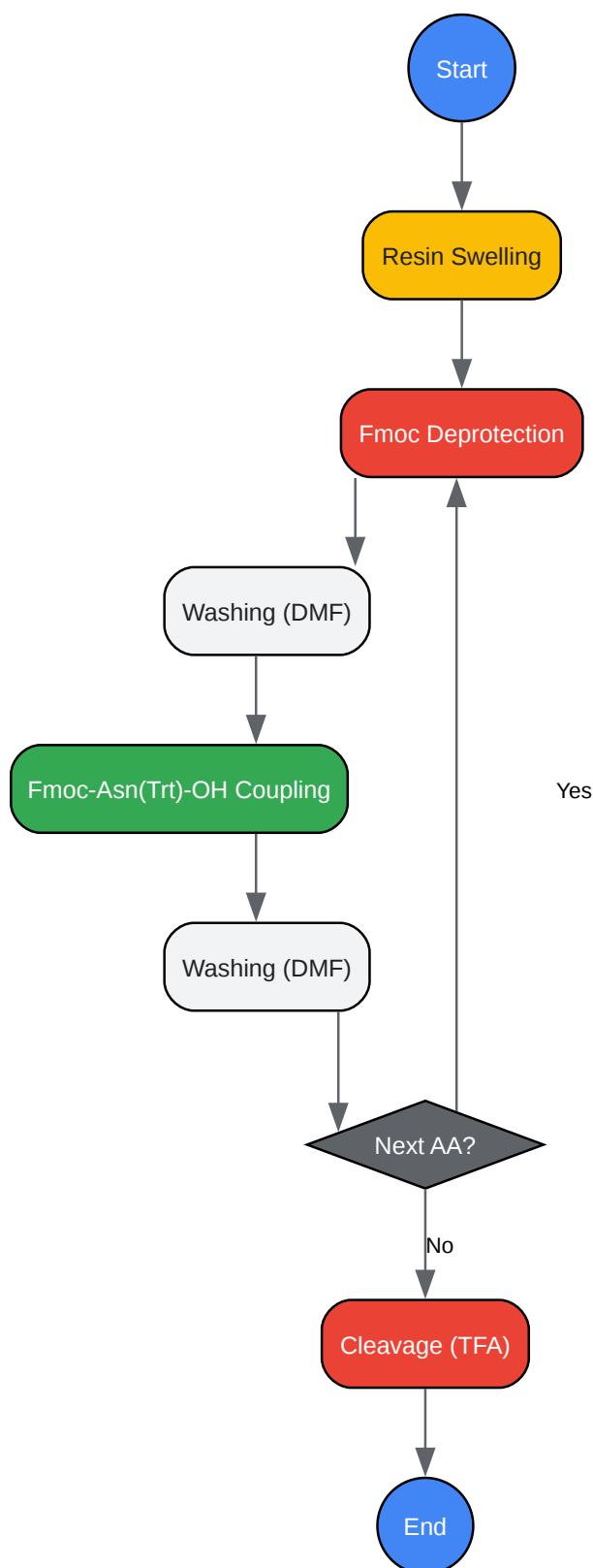
Workflow and Methodological Diagrams

The following diagrams illustrate the key processes and advantages of using **Fmoc-Asn(Trt)-OH** in peptide synthesis.



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Caption: Side reaction prevention with Trt protection.



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Caption: Automated SPPS cycle for **Fmoc-Asn(Trt)-OH**.

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References

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